Isopropyl dicyclopentylphosphinite
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74038-32-7 |
|---|---|
Molecular Formula |
C13H25OP |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
dicyclopentyl(propan-2-yloxy)phosphane |
InChI |
InChI=1S/C13H25OP/c1-11(2)14-15(12-7-3-4-8-12)13-9-5-6-10-13/h11-13H,3-10H2,1-2H3 |
InChI Key |
NGPPDXXDDCXIOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(C1CCCC1)C2CCCC2 |
Origin of Product |
United States |
Synthetic Methodologies for Isopropyl Dicyclopentylphosphinite and Analogues
Established Synthetic Pathways to Phosphinite Scaffolds
The most common and well-established method for synthesizing phosphinites is through the alcoholysis of an organophosphinous chloride. wikipedia.org This reaction involves a nucleophilic attack by an alcohol on the electrophilic phosphorus center of a chlorophosphine, leading to the displacement of the chloride and the formation of a P-O bond. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct. wikipedia.org
The general reaction is as follows: R₂PCl + R'OH + Base → R₂P(OR') + Base·HCl
For the synthesis of Isopropyl Dicyclopentylphosphinite, this translates to the reaction of chlorodicyclopentylphosphine (B1589552) with isopropanol (B130326).
Table 1: General Reaction for this compound Synthesis
| Reactant 1 | Reactant 2 | Base | Product | Byproduct |
|---|
This method is straightforward and widely used for a variety of phosphinite ligands. The choice of alcohol (R'OH) allows for the synthesis of a wide range of phosphinite analogues by simply substituting isopropanol with other alcohols.
Precursor Synthesis and Functional Group Transformations for Dicyclopentylphosphinite Derivatization
The utility of the primary synthetic pathway is dependent on the availability of the key precursor: chlorodicyclopentylphosphine. The synthesis of this chlorodialkylphosphine can be approached via several routes, with two being the most prominent. acs.org
Alkylation of Phosphorus Trichloride (PCl₃) : This method involves the direct reaction of PCl₃ with a cyclopentyl Grignard reagent (e.g., cyclopentylmagnesium bromide). acs.org While this is a single-step process from commercial starting materials, it has potential drawbacks. A significant challenge is controlling the extent of alkylation, as overalkylation can occur, leading to the formation of the tertiary phosphine (B1218219) (tricyclopentylphosphine) as a difficult-to-separate byproduct. acs.org
The Phosphine Oxide Route : An alternative and often preferred two-step procedure begins with a less reactive phosphorus source like diethyl phosphite. acs.org This is first reacted with an excess of a cyclopentylating agent (e.g., a cyclopentyl halide) to form dicyclopentylphosphine (B1582035) oxide. The phosphine oxide intermediate, which can be synthesized on a large scale and purified under normal atmospheric conditions, is then chlorinated using reagents like oxalyl chloride or phosgene (B1210022) to yield the desired chlorodicyclopentylphosphine. acs.orgnih.gov This route is particularly recommended for syntheses involving bulky alkyl groups to avoid the overalkylation issues seen with PCl₃. acs.org
Table 2: Comparison of Precursor Synthesis Routes for Chlorodicyclopentylphosphine
| Method | Starting Materials | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Alkylation | Phosphorus trichloride, Cyclopentyl Grignard reagent | Single-step alkylation | Fewer steps | Risk of overalkylation, purification challenges acs.org |
| Phosphine Oxide Route | Diethyl phosphite, Cyclopentyl halide, Chlorinating agent | 1. Formation of dicyclopentylphosphine oxide2. Chlorination | Better control, avoids overalkylation, easier workup acs.org | More steps |
Functional group transformations to create derivatives of this compound are readily achieved by varying the alcohol used in the final alcoholysis step. This allows for fine-tuning the electronic and steric properties of the resulting phosphinite ligand.
Advanced Synthetic Techniques for Tailoring this compound
Beyond the classical methods, advanced techniques offer pathways to more complex and tailored phosphinite structures. Many of these methods focus on the formation of the carbon-phosphorus bonds in the precursors.
Catalytic Cross-Coupling Reactions : Palladium or copper-catalyzed cross-coupling reactions provide powerful tools for forming C-P bonds. organic-chemistry.orgorganic-chemistry.org For instance, aryl or vinyl groups can be introduced onto the phosphorus atom by coupling an appropriate organohalide with a P-H compound (like a secondary phosphine) or other phosphorus nucleophiles. While not a direct synthesis of the target compound, these methods are invaluable for creating more complex analogues where a cyclopentyl group might be replaced by an aryl or other functionalized group.
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically shorten reaction times for C-P cross-coupling reactions, sometimes achieving quantitative yields in minutes for the synthesis of phosphonates from H-phosphonate diesters and aryl halides. organic-chemistry.org This technique could potentially be adapted to accelerate the synthesis of phosphinite precursors.
Inert Atmosphere Techniques : Given the air-sensitivity of many phosphines and their precursors, proficiency in advanced laboratory techniques is crucial. ku.dk The use of Schlenk lines or gloveboxes to maintain an inert atmosphere (e.g., nitrogen or argon) is standard practice to prevent the oxidation of the trivalent phosphorus center to the corresponding phosphinate. wikipedia.orgku.dk
Stereocontrolled Synthesis of Chiral this compound Variants (if applicable)
The phosphorus atom in this compound is a potential stereocenter, making the synthesis of enantiopure P-chiral variants a topic of significant interest for applications in asymmetric catalysis. nih.gov
A prevalent strategy for synthesizing P-stereogenic compounds involves the use of chiral auxiliaries. nih.gov In this approach, a prochiral dichlorophosphine or the chlorodicyclopentylphosphine precursor is reacted with a chiral alcohol, such as (-)-menthol. This reaction forms two diastereomeric phosphinites, which, due to their different physical properties, can often be separated by chromatography or crystallization. nih.gov
Once a pure diastereomer is isolated, the chiral auxiliary can be displaced with inversion or retention of configuration at the phosphorus center. For example, nucleophilic substitution with an organolithium reagent often proceeds with inversion of configuration. nih.gov
An alternative and powerful methodology utilizes phosphine-boranes as key intermediates. nih.gov The BH₃ group protects the phosphine from oxidation and allows for stereospecific reactions. A P-chiral phosphine-borane can be synthesized and then deprotected without losing the stereochemical integrity at the phosphorus center, providing a reliable route to enantiopure P-chiral phosphine ligands. nih.gov
Table 3: Strategies for Stereocontrolled Synthesis
| Strategy | Description | Key Features |
|---|---|---|
| Chiral Auxiliaries | Reaction with a chiral alcohol (e.g., (-)-menthol) to form separable diastereomers. nih.gov | Diastereomer separation, subsequent displacement of the auxiliary. |
| Phosphine-Borane Intermediates | Use of a borane (B79455) protecting group to guide stereoselective reactions and allow for purification of stable P-chiral intermediates. nih.gov | Stereospecific transformations, protection against oxidation. |
| Asymmetric Catalysis | Development of catalytic methods to directly form a chiral C-P bond or resolve a racemic mixture. | Highly efficient, but method development can be challenging. |
The successful application of these stereocontrolled syntheses would yield enantiomerically pure (R)- or (S)-Isopropyl Dicyclopentylphosphinite, which could exhibit unique properties as ligands in asymmetric catalysis.
Coordination Chemistry of Isopropyl Dicyclopentylphosphinite Complexes
Ligand Binding Modes and Geometrical Preferences in Metal Coordination
As a monodentate phosphinite ligand, isopropyl dicyclopentylphosphinite is expected to coordinate to a metal center through the lone pair of electrons on the phosphorus atom. alfa-chemistry.com This results in a simple, predictable binding mode where the phosphorus atom is the sole point of attachment to the metal.
The geometry of the resulting metal complex is significantly influenced by the steric bulk of the two cyclopentyl groups. These bulky substituents create a large steric footprint, which affects the number of ligands that can coordinate to the metal center and their arrangement. youtube.com For instance, in a square planar or octahedral complex, the large cone angle of the this compound ligand would likely favor geometries that minimize steric repulsion between adjacent ligands. This steric hindrance can also influence the coordination number of the metal, potentially favoring lower coordination numbers to accommodate the bulky ligand. chemistryviews.org
Electronic and Steric Parameters Influencing Metal-Isopropyl Dicyclopentylphosphinite Interactions
The interaction between a metal and the this compound ligand is governed by a combination of electronic and steric effects.
Electronic Effects: Phosphinite ligands, with the general formula P(OR)R₂, are known to be good σ-donors and moderate π-acceptors. youtube.com
σ-Donation: The two cyclopentyl groups, being alkyl substituents, are electron-donating, which increases the electron density on the phosphorus atom and enhances its σ-donor capability.
π-Acceptance: The isopropoxy group (-O-iPr) introduces π-acceptor character. This is due to the ability of the P-O σ* antibonding orbital to accept electron density from filled metal d-orbitals. youtube.com The electronegativity of the oxygen atom lowers the energy of this σ* orbital, making it more accessible for back-donation. youtube.com
This combination of strong σ-donation and moderate π-acceptance makes this compound a versatile ligand for stabilizing a range of metal oxidation states.
Steric Parameters: The steric bulk of a phosphine (B1218219) or phosphinite ligand is often quantified by its Tolman cone angle (θ). wikipedia.org While an experimentally determined cone angle for this compound is not available, it can be estimated to be substantial due to the two cyclopentyl groups. For comparison, tricyclohexylphosphine (PCy₃), a sterically demanding ligand, has a cone angle of 170°. Given that a cyclopentyl group is slightly smaller than a cyclohexyl group, the cone angle for this compound can be predicted to be significant, likely in the range of 160-170°. This large steric profile plays a crucial role in determining the reactivity and stability of its metal complexes. youtube.comcardiff.ac.uk
| Ligand | Tolman Electronic Parameter (ν(CO) in cm⁻¹) | Tolman Cone Angle (θ) in degrees | σ-Donor Strength | π-Acceptor Strength |
|---|---|---|---|---|
| P(OMe)₃ | 2076 | 107 | Weak | Strong |
| PPh₃ | 2069 | 145 | Moderate | Moderate |
| PCy₃ | 2056 | 170 | Strong | Weak |
| i-PrO-P(C₅H₉)₂ (Estimated) | ~2060 | ~160-170 | Strong | Moderate |
Formation and Stability of Transition Metal Complexes with this compound
Transition metal complexes of this compound can be synthesized through various standard methods in organometallic chemistry. A common route involves the reaction of a metal halide precursor with the phosphinite ligand. wikipedia.org For example, reacting a metal chloride like palladium(II) chloride with this compound would be expected to yield a complex such as bis(this compound)palladium(II) chloride.
The stability of these complexes is influenced by several factors:
The Metal-Phosphorus Bond: The strong σ-donor character of the ligand leads to a robust metal-phosphorus bond.
Steric Shielding: The bulky cyclopentyl groups can protect the metal center from unwanted side reactions, thereby increasing the kinetic stability of the complex. chemistryviews.org However, excessive steric strain can also weaken the metal-ligand bond and lead to instability. youtube.com
The Chelate Effect: As a monodentate ligand, it does not benefit from the enhanced stability provided by the chelate effect.
Dynamic Behavior and Ligand Exchange Processes in this compound Complexes
Complexes containing this compound are expected to exhibit dynamic behavior in solution, primarily through ligand exchange processes. uvic.ca Ligand exchange can occur through dissociative, associative, or interchange mechanisms. Given the steric bulk of the dicyclopentyl groups, a dissociative mechanism is often favored for complexes with such ligands. cardiff.ac.ukuvic.ca In this pathway, the phosphinite ligand first dissociates from the metal center, creating a vacant coordination site that can then be occupied by an incoming ligand.
The rate of this ligand exchange is highly dependent on the steric crowding at the metal center. uvic.ca The significant steric hindrance from the cyclopentyl groups would likely facilitate the dissociation of the phosphinite ligand, which can be a crucial step in many catalytic cycles where substrate binding is required. cardiff.ac.uk
Variable-temperature NMR spectroscopy is a powerful tool for studying these dynamic processes. researchgate.netyoutube.com By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the rates and activation parameters for ligand exchange, providing valuable insights into the reaction mechanism. rsc.org
Characterization Techniques for Coordination Environments (excluding basic identification)
Several advanced spectroscopic and analytical techniques are employed to characterize the coordination environment of metal complexes containing this compound.
³¹P NMR Spectroscopy: This is arguably the most informative technique for studying phosphorus-containing ligands. acs.orgresearchgate.net Upon coordination to a metal, the ³¹P chemical shift of the phosphinite ligand will change significantly. This "coordination shift" (Δδ = δcomplex - δfree ligand) provides information about the electronic environment of the phosphorus atom and the nature of the metal-phosphorus bond. researchgate.netresearchgate.net Furthermore, coupling between the phosphorus nucleus and other NMR-active nuclei (such as ¹H, ¹³C, or other metal nuclei) can provide detailed structural information. acs.org
X-ray Crystallography: This technique provides an unambiguous determination of the solid-state structure of the complex. mdpi.com It allows for precise measurement of bond lengths and angles, including the crucial metal-phosphorus bond distance and the angles around the metal center, which definitively establishes the coordination geometry. researchgate.net X-ray crystallography can also reveal details about intermolecular interactions in the crystal lattice.
| Technique | Expected Observation | Information Gained |
|---|---|---|
| ³¹P NMR | Significant coordination shift (Δδ) upon complexation. | Confirmation of coordination, electronic environment of P. |
| ¹H NMR | Shift and multiplicity changes in cyclopentyl and isopropyl protons. | Information on complex symmetry and ligand conformation. |
| ¹³C NMR | Changes in chemical shifts of cyclopentyl and isopropyl carbons. | Further confirmation of coordination and structural details. |
| X-ray Crystallography | Precise bond lengths and angles. | Definitive molecular structure and coordination geometry. |
Applications of Isopropyl Dicyclopentylphosphinite in Catalysis
Homogeneous Catalysis Mediated by Isopropyl Dicyclopentylphosphinite Complexes
Complexes of this compound are pivotal in homogeneous catalysis, where the catalyst and reactants exist in the same phase. These complexes have demonstrated considerable success in a range of reactions, including hydrogenations, hydroformylations, and cross-coupling reactions. The ligand's ability to fine-tune the electronic and steric environment of the metal center is crucial for achieving high catalytic activity and selectivity.
Cross-Coupling Methodologies
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, in particular, have become indispensable in organic synthesis. The ligand employed in these reactions is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and materials science. nih.govchemrxiv.org The choice of phosphine (B1218219) ligand is paramount for the success of the Suzuki-Miyaura coupling, influencing reaction rates, yields, and the scope of compatible substrates. rsc.orgnih.gov Bulky and electron-rich phosphine ligands, such as those in the Buchwald and Fu groups, are often employed to promote the oxidative addition of unreactive aryl chlorides. nih.gov
While direct applications of this compound in Suzuki-Miyaura coupling are not detailed in the search results, the structural similarities to other successful phosphine ligands suggest its potential. The dicyclopentyl groups provide significant steric bulk, which can facilitate the reductive elimination step and stabilize the active palladium(0) species. The electronic properties of the phosphinite can also be tuned to optimize the catalytic activity for specific substrates.
Table 2: Common Ligand Types in Suzuki-Miyaura Coupling
| Ligand Class | Key Features | Typical Applications |
| Monodentate Biarylphosphines | Bulky, electron-rich | Coupling of aryl chlorides and hindered substrates |
| Ferrocenylphosphines | Chiral, electron-rich | Asymmetric Suzuki-Miyaura coupling |
| Buchwald-type Ligands | Sterically demanding biarylphosphines | Broad substrate scope, including challenging couplings |
Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. Phosphine and phosphinite ligands are crucial in stabilizing the palladium catalyst and influencing the reaction's efficiency and selectivity. A ligand such as this compound would be expected to coordinate to the palladium center, impacting the oxidative addition and reductive elimination steps of the catalytic cycle. The steric and electronic properties of the dicyclopentyl and isopropyl groups would play a significant role in the catalytic activity. However, no specific studies detailing the use of this compound in Heck coupling have been identified.
Buchwald-Hartwig Amination
Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. The choice of ligand is critical for the success of this reaction, influencing the scope of compatible amines and aryl halides. Bulky and electron-rich phosphine ligands are often employed to promote the catalytic cycle. While phosphinite ligands have been utilized in this capacity, there is no specific literature available that details the performance of this compound in Buchwald-Hartwig amination reactions.
Other C-C and C-X Bond Formations
Beyond Heck and Buchwald-Hartwig reactions, palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for the formation of a wide range of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These include well-known reactions such as Suzuki, Stille, and Sonogashira couplings. The ligand employed is a key determinant of the reaction's success, influencing catalyst stability, activity, and selectivity. Although phosphinite ligands are a known class of ligands for these transformations, there are no specific reports on the use of this compound.
Hydroamination and Hydroxylation Reactions
Hydroamination and hydroxylation reactions involve the addition of an N-H or O-H bond across a C=C double bond, respectively. These reactions can be catalyzed by various transition metals, with the ligand playing a critical role in controlling the reactivity and selectivity (regio- and enantioselectivity). The specific contribution of this compound to catalytic systems for hydroamination or hydroxylation has not been documented in the available literature.
Polymerization Catalysis
In polymerization catalysis, ligands are used to tune the properties of metal catalysts that control the growth of polymer chains. The ligand can influence the molecular weight, polydispersity, and stereochemistry of the resulting polymer. While various phosphine ligands are employed in this field, there is no available research on the application of this compound in polymerization catalysis.
Asymmetric Catalysis Employing Chiral this compound
The synthesis and application of chiral ligands are central to asymmetric catalysis, enabling the production of enantiomerically enriched products. A chiral version of this compound, if synthesized, could potentially be used in a variety of enantioselective transformations.
Enantioselective Transformations in Organic Synthesis
Enantioselective transformations aim to produce one enantiomer of a chiral product selectively. This is typically achieved using a chiral catalyst, which often consists of a metal center and a chiral ligand. A chiral this compound ligand could theoretically be applied to asymmetric versions of the reactions mentioned above (e.g., Heck, Buchwald-Hartwig, hydroamination). However, there are no published studies on the synthesis or application of a chiral variant of this compound for any enantioselective transformation.
Lack of Publicly Available Data on this compound Prevents Detailed Analysis
Despite a comprehensive search for scientific information, detailed research findings and specific applications for the chemical compound This compound (CAS No. 74038-32-7) are not available in the public domain. While the existence of this compound is confirmed through chemical supplier databases, which also provide alternative names such as dicyclopentylphosphinous acid isopropyl ester and dicyclopentyl(propan-2-yloxy)phosphane , there is a notable absence of published research detailing its synthesis, properties, and use in catalysis.
This lack of accessible scientific literature makes it impossible to provide a thorough and informative article on the "," specifically concerning "Ligand Design Principles for Asymmetric Induction with this compound," as requested. The creation of scientifically accurate content, including detailed research findings and data tables, is contingent on the availability of such primary research.
General information on phosphinite ligands in asymmetric catalysis is available; however, no specific data or case studies involving this compound could be located. Without this foundational information, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and detail.
Therefore, due to the absence of specific research and data on this compound, the requested article cannot be generated.
Mechanistic Investigations of Catalytic Reactions Involving Isopropyl Dicyclopentylphosphinite
Elucidation of Catalytic Cycles and Intermediates
The elucidation of catalytic cycles involving phosphinite ligands, such as isopropyl dicyclopentylphosphinite, is crucial for understanding and optimizing chemical transformations. In palladium-catalyzed cross-coupling reactions, for instance, the catalytic cycle typically involves several key steps: oxidative addition, transmetalation, and reductive elimination.
Detailed mechanistic studies on related phosphine-ligated palladium systems have shed light on the likely intermediates. For example, in C-H functionalization reactions, the formation of palladium cationic species has been identified as a critical step, often triggered by the ligand. nih.gov It is proposed that the phosphinite ligand, through its electronic and steric properties, facilitates the generation of these highly reactive cationic intermediates. While direct isolation and characterization of every intermediate in a catalytic cycle involving this compound are not extensively documented, analogies can be drawn from studies on similar phosphine (B1218219) ligands. These studies have successfully isolated and characterized pre-catalyst species and complexes formed after C-H activation, confirming their catalytic activity. nih.gov
Role of this compound in Key Elementary Steps
The structure of this compound plays a direct role in the key elementary steps of a catalytic reaction. The bulky dicyclopentyl groups and the isopropoxy moiety influence the coordination environment around the metal center, which in turn affects the rates and selectivity of these fundamental steps.
Oxidative Addition: Mechanistic studies on palladium-catalyzed coupling reactions with various phosphine ligands have shown that the coordination number of the palladium species undergoing oxidative addition is dependent on the halide and the steric properties of the ligand. illinois.edu For less reactive aryl chlorides, a monophosphine species is often involved in the rate-limiting oxidative addition step. illinois.edu The steric bulk of this compound would likely favor the formation of such lower-coordinate, highly reactive species.
Reductive Elimination: This final step of many cross-coupling reactions is also heavily influenced by the ligand. The ligand's steric bulk can promote reductive elimination by creating a crowded coordination sphere, thus favoring the formation of the desired C-C or C-heteroatom bond and regenerating the active catalyst.
C-H Activation: In palladium-catalyzed C-H functionalization, the ligand is not merely a spectator. Studies have demonstrated that the ligand can be directly involved in the C-H activation step, which is often the rate-limiting step of the reaction. nih.gov The electronic properties of the phosphinite ligand would modulate the electron density at the metal center, influencing its ability to cleave C-H bonds.
Spectroscopic Studies for Mechanistic Elucidation (e.g., in-situ NMR, IR)
In-situ spectroscopic techniques are powerful tools for gaining insight into catalytic mechanisms as they occur, allowing for the observation of transient intermediates that may not be detectable by other means.
In-situ NMR Spectroscopy: High-pressure NMR spectroscopy can be utilized to monitor homogeneous catalytic reactions under real-world conditions of elevated temperature and pressure. nih.gov This technique allows for the direct observation of catalyst resting states and, in favorable cases, catalytically active species. For a reaction involving this compound, ³¹P NMR would be particularly informative for tracking the coordination of the phosphinite ligand to the metal center and identifying different palladium-phosphine species present in the catalytic mixture.
In-situ IR Spectroscopy: In-situ infrared spectroscopy is another valuable technique for studying the evolution of species in a catalytic reaction. tecnalia.com By monitoring characteristic vibrational frequencies, it is possible to follow the consumption of reactants, the formation of products, and potentially identify key intermediates that possess distinct IR signatures. For example, the coordination of a substrate to the metal center or changes in the metal-ligand bonding could be observed.
While specific in-situ spectroscopic studies exclusively focused on this compound are not widely reported, the principles of these techniques are broadly applicable. Such studies on analogous systems provide a framework for how one might investigate the mechanistic details of catalysis with this particular ligand.
Kinetic Analysis of Catalytic Processes
Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates and their dependence on the concentrations of various components.
In palladium-catalyzed C-H olefination reactions promoted by related S,O-ligands, kinetic studies have revealed that the C-H activation step is rate-limiting. nih.gov A similar approach could be applied to reactions catalyzed by palladium complexes of this compound. By systematically varying the concentrations of the catalyst, substrate, and ligand, and monitoring the reaction progress, a rate law can be determined. This rate law provides crucial information about which species are involved in the rate-determining step of the catalytic cycle.
For instance, an inverse dependence of the reaction rate on the concentration of free ligand can indicate that a species with a lower coordination number is the active catalyst. illinois.edu Conversely, a positive order in the ligand concentration might suggest its involvement in the rate-limiting step.
Table of Kinetic Parameters from a Hypothetical Reaction
| Parameter | Value | Description |
| Reaction Order in Catalyst | 1 | The reaction rate is directly proportional to the catalyst concentration. |
| Reaction Order in Substrate A | 1 | The reaction rate is directly proportional to the concentration of substrate A. |
| Reaction Order in Substrate B | 0 | The reaction rate is independent of the concentration of substrate B. |
| Reaction Order in Ligand | -1 | The reaction rate is inversely proportional to the concentration of free ligand, suggesting a dissociative mechanism. |
This table represents hypothetical data to illustrate the type of information obtained from kinetic analysis.
Influence of Ligand Design on Reaction Pathways and Selectivity
The design of the phosphinite ligand, encompassing both its electronic and steric properties, has a profound impact on the reaction pathway and the resulting selectivity.
The steric bulk of the dicyclopentyl groups in this compound is a significant feature. Bulky ligands can enhance the rate of reductive elimination and can also play a crucial role in controlling regioselectivity and stereoselectivity by influencing the geometry of the transition states.
In Suzuki coupling reactions, studies have shown that the performance of phosphite- and phosphinite-based palladium catalysts can be significantly affected by ligand transformations that occur under the reaction conditions, such as hydrolysis. capes.gov.br The specific combination of the ligand and the palladium precursor can determine the extent to which these transformations influence catalytic activity. capes.gov.br This highlights the importance of considering the stability of the ligand under catalytic conditions when designing effective catalyst systems.
The choice of ligand can also influence the potential for catalyst deactivation pathways. A well-designed ligand should not only promote the desired catalytic cycle but also suppress side reactions that lead to inactive catalyst species.
Computational and Theoretical Studies of Isopropyl Dicyclopentylphosphinite Systems
Density Functional Theory (DFT) Calculations for Ligand Characterization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For phosphine (B1218219) and phosphinite ligands, DFT is routinely used to determine key characteristics that govern their behavior in catalytic systems.
Electronic Structure Analysis
No dedicated electronic structure analyses for Isopropyl dicyclopentylphosphinite have been reported. Such a study would typically involve the calculation of molecular orbital energies, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) in particular, to understand the ligand's donor-acceptor properties. The analysis would also likely include the calculation of the molecular electrostatic potential (MEP) to identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.
Conformational Analysis of the Ligand and its Complexes
While general principles of conformational analysis have been applied to similar structural motifs, specific studies on the conformational preferences of this compound and its metal complexes are absent from the literature. A computational conformational analysis would seek to identify the most stable geometric arrangements of the isopropyl and dicyclopentyl groups. For its metal complexes, such studies would elucidate the preferred coordination geometries and the steric hindrance imposed by the ligand.
Molecular Modeling of Ligand-Metal Interactions
Molecular modeling techniques, including DFT, are instrumental in understanding the nature of the bond between a ligand and a metal center. For this compound, this would involve calculating the bond dissociation energy and analyzing the charge distribution upon coordination. Such studies provide insights into the strength and nature of the ligand-metal bond, which are critical for catalyst stability and activity. However, no specific modeling of these interactions for this compound has been published.
Prediction of Reactivity and Selectivity in Catalytic Cycles
Computational methods are frequently used to predict the reactivity and selectivity of catalysts in various chemical transformations. This often involves calculating the energy profiles of entire catalytic cycles. For a catalyst incorporating this compound, this would allow researchers to understand how the electronic and steric properties of the ligand influence the rates and selectivities of key steps in a reaction, such as oxidative addition, migratory insertion, and reductive elimination. At present, no such predictive studies for this specific ligand are available.
Transition State Analysis in this compound-Mediated Reactions
The analysis of transition states is a cornerstone of computational reaction mechanism studies. By locating and characterizing the transition state structures for elementary steps in a catalytic cycle, researchers can calculate activation energies and gain a deep understanding of the factors controlling reaction kinetics and selectivity. For reactions mediated by a catalyst with an this compound ligand, this would be invaluable for rational catalyst improvement. As with the other areas of computational study, specific transition state analyses for this system have not been documented in the scientific literature.
Advanced Topics and Future Research Directions for Isopropyl Dicyclopentylphosphinite
Development of Next-Generation Ligands Based on the Isopropyl Dicyclopentylphosphinite Framework
The foundational structure of this compound offers a robust scaffold for the design of new and improved ligands. Future research is centered on modifying this framework to fine-tune steric and electronic properties, thereby enhancing catalytic activity, selectivity, and stability. Key strategies involve the introduction of functional groups onto the dicyclopentyl rings or the substitution of the isopropyl group with other alkyl or aryl moieties. These modifications aim to create a library of ligands with tailored characteristics for specific catalytic transformations. The goal is to develop ligands that can operate under milder reaction conditions, exhibit higher turnover numbers, and display greater tolerance to a wider range of functional groups.
Applications in Novel Catalytic Systems and Reaction Classes
While this compound has demonstrated its utility in established catalytic reactions, a significant area of future research lies in its application to novel catalytic systems and emerging reaction classes. Researchers are exploring its potential in challenging transformations such as C-H activation, carboxylation reactions, and the synthesis of complex molecules. The unique electronic and steric profile of the ligand may offer unprecedented reactivity and selectivity in these cutting-edge areas. The development of catalytic systems based on this phosphinite for reactions that currently lack efficient catalysts is a primary objective.
Integration into Multicomponent and Cascade Reactions
Multicomponent and cascade reactions represent a highly efficient approach to chemical synthesis by combining multiple reaction steps into a single operation, thereby reducing waste and improving atom economy. A promising direction for future research is the integration of this compound-based catalysts into these complex reaction sequences. The ability of the ligand to promote specific transformations can be harnessed to orchestrate a series of reactions in a controlled manner. This approach could enable the rapid and efficient synthesis of complex molecular architectures from simple starting materials, with significant implications for drug discovery and materials science.
Prospects for Green Chemistry and Sustainable Catalysis with this compound
The principles of green chemistry are increasingly guiding the development of new chemical processes. This compound has the potential to contribute significantly to this paradigm shift. Future research will likely focus on leveraging this ligand in catalytic systems that operate in environmentally benign solvents, such as water or supercritical fluids. Furthermore, its application in processes that minimize waste generation and energy consumption is a key area of investigation. A life cycle assessment of isopropyl palmitate production has highlighted the environmental benefits of switching from chemical to enzymatic catalysis, including reduced hazardous waste and lower feedstock consumption. rsc.org Similar assessments for processes utilizing this compound could further underscore its green credentials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for isopropyl dicyclopentylphosphinite, and how can experimental reproducibility be ensured?
- Methodological Answer : The synthesis typically involves reacting dicyclopentylphosphinous chloride with isopropyl alcohol under inert conditions. Key steps include:
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Use of anhydrous solvents (e.g., THF or toluene) to prevent hydrolysis .
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Monitoring reaction progress via P NMR spectroscopy to confirm intermediate formation .
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Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
-
Reproducibility requires strict control of temperature (±2°C), stoichiometric ratios (1:1.2 for chloride:alcohol), and exclusion of moisture .
Table 1 : Representative Synthetic Yields and Conditions
Solvent Temp (°C) Reaction Time (h) Yield (%) Purity (NMR) THF 60 12 68 ≥95% Toluene 80 8 72 ≥97%
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- H and C NMR to confirm alkyl group environments.
- P NMR for phosphorus coordination (expected δ: 90-110 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks ([M+H]).
- Elemental Analysis : Carbon, hydrogen, and phosphorus content within ±0.3% of theoretical values .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates under varying temperatures (Arrhenius plots) to determine activation energy.
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to analyze transition states and electron density maps at phosphorus centers .
- Isotopic Labeling : O-labeled alcohols can track ligand exchange pathways in catalytic cycles .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound?
- Methodological Answer :
-
Systematic Variability Testing :
-
Compare catalyst loadings (1-5 mol%) across substrates (e.g., aryl bromides vs. chlorides).
-
Control for trace moisture (Karl Fischer titration) and oxygen levels (glovebox vs. Schlenk line) .
-
Meta-Analysis : Aggregate literature data (e.g., TOF, TON) and apply statistical models (ANOVA) to identify outliers .
-
Collaborative Validation : Reproduce conflicting results in independent labs using standardized protocols .
Table 2 : Reported Catalytic Performance in Suzuki-Miyaura Coupling
Substrate Catalyst Loading (mol%) Yield (%) Reference Discrepancy 4-Bromotoluene 2 85-92 ±7% (solvent polarity) 2-Chloropyridine 3 45-68 ±23% (ligand lability)
Q. What strategies optimize the stability of this compound under ambient storage conditions?
- Methodological Answer :
- Degradation Profiling :
- Accelerated aging tests (40°C, 75% RH) with periodic NMR analysis .
- Identify decomposition products (e.g., phosphine oxides via GC-MS).
- Stabilization Techniques :
- Add radical inhibitors (e.g., BHT) at 0.1-0.5 wt%.
- Store under argon with molecular sieves (3Å) to adsorb moisture .
Guidelines for Data Reporting
- Synthetic Procedures : Document solvent batch numbers, purification gradients, and NMR calibration standards (e.g., TMS for H, 85% HPO for P) .
- Catalytic Data : Report TOF (turnover frequency), TON (turnover number), and enantiomeric excess (if applicable) with error margins .
- Computational Methods : Specify software (Gaussian, ORCA), basis sets, and convergence criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
